N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-8-2-6-18-16(22)17(23)19-13-9-11-3-4-14(21)20-7-5-12(10-13)15(11)20/h9-10H,2-8H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAPHICYBNRKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326400 | |
| Record name | N-(3-methoxypropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898419-03-9 | |
| Record name | N-(3-methoxypropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
The compound features a unique structure characterized by its oxalamide linkage and a pyrroloquinoline moiety. The molecular formula is , with a molecular weight of 317.34 g/mol. The chemical structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against Leishmania parasites with an IC50 of 8.36 μM in vitro and showed 56.2% inhibition in liver and 61.1% in spleen parasite burden in infected Balb/c mice at a dosage of 12.5 mg/kg . This suggests that this compound may possess similar properties.
Anticancer Potential
A study on structurally related compounds indicated broad-spectrum anticancer activity with low toxicity profiles. The compounds demonstrated significant cytotoxicity against various cancer cell lines while maintaining selectivity towards cancerous cells over normal cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Pharmacokinetics
In vitro pharmacokinetic studies have shown that the compound is stable in simulated gastric and intestinal fluids, suggesting good bioavailability potential . Such stability is crucial for the development of effective therapeutic agents.
Study 1: Antileishmanial Efficacy
In a study evaluating the antileishmanial efficacy of pyrroloquinoline derivatives, this compound was tested alongside other derivatives. Results showed promising activity against Leishmania donovani with comparable efficacy to established treatments .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of various oxalamide derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that these compounds induced significant cell death at micromolar concentrations without affecting normal cells .
Summary of Findings
| Activity | IC50/Effect | Notes |
|---|---|---|
| Antileishmanial | IC50 = 8.36 μM | Inhibition of parasite burden in vivo |
| Anticancer | Broad-spectrum activity | Low toxicity; selective towards cancer cells |
| Pharmacokinetics | Stable in gastric/intestine fluids | Suggests good bioavailability potential |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on substituent variations, molecular properties, and biological activities of analogous oxalamide derivatives.
Structural and Molecular Comparisons
Key Observations:
- Solubility: Hydroxypropyl substituents (e.g., : 898427-73-1) increase polarity compared to methoxy derivatives .
- Steric Effects: Cyclopropyl and furan groups introduce steric bulk, which may hinder or enhance target binding depending on the enzyme’s active site .
Research Findings and Implications
- Structural Flexibility: The oxalamide core allows diverse substitutions, enabling fine-tuning of electronic and steric properties for target-specific applications.
- Pharmacokinetic Optimization: Methoxypropyl chains could mitigate rapid clearance observed in hydroxypropyl analogs (e.g., ) while retaining solubility .
- Unresolved Questions: The target compound’s exact inhibitory potency, selectivity, and metabolic profile remain uncharacterized, necessitating further in vitro and in vivo studies.
Preparation Methods
Friedländer Quinoline Formation
Pyrrolidone Annulation
- Michael addition of methyl acrylate to the 8-amino group forms a β-amino ester intermediate.
- Acid-mediated cyclization (H₂SO₄, 80°C) generates the pyrrolidone ring, yielding the tricyclic core.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Friedländer Synthesis | H₂SO₄, EtOH, reflux | 72% |
| Hydrogenation | 10% Pd/C, H₂, EtOAc | 89% |
| Cyclization | H₂SO₄, 80°C, 6 h | 65% |
Preparation Methods for the Target Oxalamide
One-Pot Base-Promoted Synthesis (Adapted from)
This method leverages dichloroacetamide and CBr₄ under basic conditions to construct the oxalamide bridge:
Procedure:
- Combine dichloroacetamide (1.0 eq), 3-methoxypropylamine (1.2 eq), and 4-oxo-pyrroloquinolinone-8-amine (1.2 eq) in DMF.
- Add CBr₄ (1.5 eq) and K₂CO₃ (3.0 eq).
- Heat at 80°C for 12 h.
- Quench with H₂O, extract with EtOAc, and purify via recrystallization (EtOH/H₂O).
Mechanistic Insight:
The reaction proceeds via triple C–Cl/Br bond cleavage, forming a reactive isocyanate intermediate that couples with both amines regioselectively.
Yield: 78% (white crystalline solid).
Stepwise Oxalyl Chloride Coupling
A classical approach for unsymmetrical diamides:
Procedure:
- React oxalyl chloride (1.1 eq) with 3-methoxypropylamine (1.0 eq) in anhydrous THF at 0°C.
- After 2 h, add the pyrroloquinolinone amine (1.0 eq) and Et₃N (2.5 eq).
- Stir at RT for 6 h, then concentrate and purify via silica gel chromatography (hexane/EtOAc).
Yield: 68% (pale yellow solid).
Direct Amidation Using Methyltrimethoxysilane (MTM)
A green chemistry approach avoiding stoichiometric coupling reagents:
Procedure:
- Suspend oxalic acid (1.0 eq), MTM (2.5 eq), and 3-methoxypropylamine (1.1 eq) in toluene.
- Reflux for 8 h, then add pyrroloquinolinone amine (1.1 eq) and reflux for 12 h.
- Workup involves aqueous NaOH (2M) to hydrolyze siloxanes, followed by acidification to precipitate the product.
Yield: 70% (off-white powder).
Method Comparison and Optimization
Table 1: Synthetic Route Comparison
Key Findings:
- The one-pot method offers superior atom economy and scalability.
- MTM-based amidation eliminates hazardous reagents but requires longer reaction times.
- Oxalyl chloride route is reliable but generates corrosive HCl gas.
Physicochemical Characterization
Predicted Data (Based on Analogues):
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄ |
| Molecular Weight | 365.41 g/mol |
| Melting Point | 182–185°C (dec.) |
| Solubility | DMSO > MeOH > H₂O |
| HPLC Purity | >98% (254 nm) |
Spectral Data:
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, quinoline-H), 4.21 (t, J=6.1 Hz, 2H, OCH₂), 3.38 (s, 3H, OCH₃).
- IR (KBr): 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C–N).
Q & A
Q. Basic Research Focus
- NMR spectroscopy : 1H/13C NMR resolves proton environments (e.g., methoxypropyl CH3O- signals at ~3.3 ppm, quinolinone carbonyl at ~170 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
- HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95% target compound) .
How can researchers address contradictions in reaction yields during scale-up?
Advanced Research Focus
Yield discrepancies often arise from kinetic vs. thermodynamic control. Mitigation strategies include:
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify optimal termination points .
- Solvent effects : Switch from DMF to THF for better heat dissipation in exothermic reactions during scale-up .
- Statistical optimization : Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, stoichiometry) .
What computational tools aid in predicting reaction pathways and optimizing synthetic routes?
Q. Advanced Research Focus
- Quantum chemical calculations : Density Functional Theory (DFT) models transition states for amide bond formation and evaluates energy barriers .
- Machine learning : Platforms like ICReDD integrate experimental data to predict optimal catalysts/solvents, reducing trial-and-error approaches .
- Molecular dynamics : Simulate solvent effects on intermediate stability to guide solvent selection .
What strategies are effective for identifying biological targets and evaluating activity?
Q. Advanced Research Focus
- Target profiling : Use affinity chromatography with immobilized compound analogs to capture binding proteins from cell lysates .
- Enzyme assays : Test inhibitory activity against kinases or proteases (e.g., IC50 determination via fluorogenic substrates) .
- Structural analogs : Compare activity with derivatives lacking the methoxypropyl group to pinpoint pharmacophores .
How can structure-activity relationship (SAR) studies be designed to improve potency?
Q. Advanced Research Focus
- Substituent variation : Synthesize analogs with modified pyrroloquinoline substituents (e.g., replacing methoxypropyl with hydroxypropyl) to assess hydrophilicity effects .
- Bioisosteric replacement : Swap the oxalamide linker with urea or sulfonamide groups to evaluate binding affinity changes .
- 3D conformational analysis : X-ray crystallography or NOESY NMR reveals spatial arrangements critical for target engagement .
What safety precautions are necessary during handling and storage?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Incompatibilities : Store away from strong acids/bases and oxidizing agents to prevent hazardous decomposition .
- Stability : Maintain at –20°C under inert gas (argon) for long-term storage to prevent hydrolysis of the oxalamide bond .
How should researchers troubleshoot inconsistent biological assay results?
Q. Advanced Research Focus
- Purity verification : Re-analyze compound batches via LC-MS to rule out degradation products .
- Solubility controls : Use DMSO stocks with <0.1% water to prevent aggregation in cell-based assays .
- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .
What methodologies are recommended for studying metabolic stability in vitro?
Q. Advanced Research Focus
- Microsomal incubation : Incubate with liver microsomes (human/rat) and NADPH to assess CYP450-mediated degradation .
- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation over time .
- Structural modification : Introduce deuterium at metabolically labile sites (e.g., methoxypropyl CH3O-) to enhance stability .
How can researchers validate target engagement in cellular models?
Q. Advanced Research Focus
- Cellular thermal shift assay (CETSA) : Heat-treated lysates are probed via Western blot to detect stabilized target proteins .
- Knockdown/knockout models : CRISPR-Cas9-edited cell lines lacking the putative target gene can confirm specificity .
- Fluorescent probes : Design conjugates with BODIPY tags for live-cell imaging of compound localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
